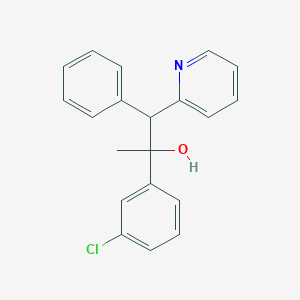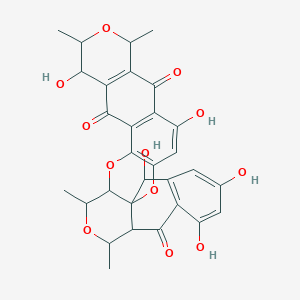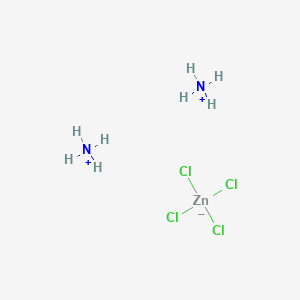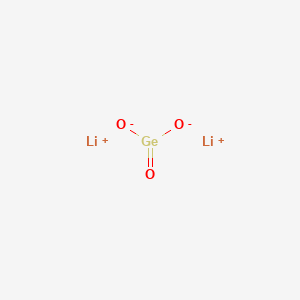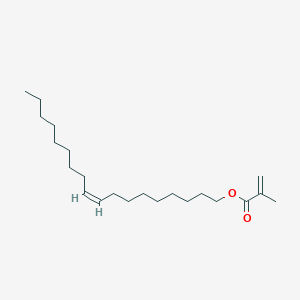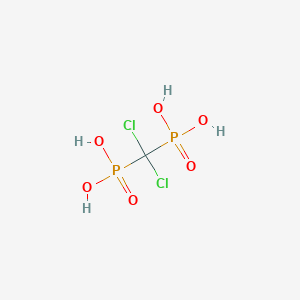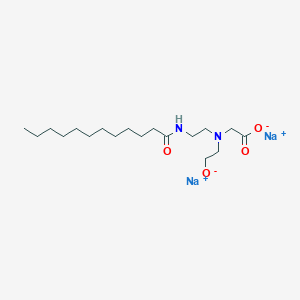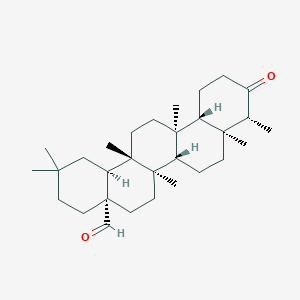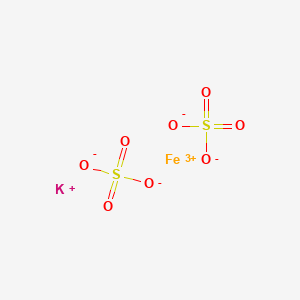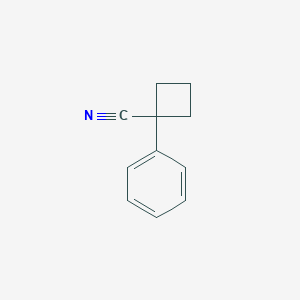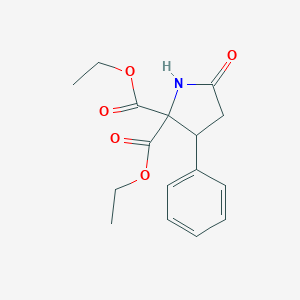
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate, also known as DOPDC, is a chemical compound commonly used in scientific research. It belongs to the class of pyrrolidine dicarboxylates and has a molecular weight of 315.34 g/mol. DOPDC has gained significant attention due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.
Mecanismo De Acción
The mechanism of action of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For example, Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has been shown to inhibit the activity of DPP-IV by binding to its active site and preventing the cleavage of incretin hormones. This results in increased insulin secretion and improved glucose tolerance.
Efectos Bioquímicos Y Fisiológicos
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit the growth of bacteria and fungi. In vivo studies have shown that Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate can improve glucose tolerance and reduce blood glucose levels in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Researchers must take these factors into consideration when designing experiments involving Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate.
Direcciones Futuras
There are several potential future directions for research involving Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate. One direction is the development of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate-based drugs for the treatment of various diseases, including cancer, viral infections, and type 2 diabetes. Another direction is the investigation of the mechanism of action of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate and its interactions with specific enzymes or proteins. Additionally, further studies are needed to determine the optimal dosage and administration of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate for its potential therapeutic applications.
In conclusion, Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. Its synthesis method is relatively simple, and it has been shown to exhibit various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate involves the reaction of diethyl malonate and phenylacetonitrile with ethyl chloroformate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate. The purity of the synthesized compound can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has also been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes.
Propiedades
Número CAS |
13992-75-1 |
|---|---|
Nombre del producto |
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate |
Fórmula molecular |
C16H19NO5 |
Peso molecular |
305.32 g/mol |
Nombre IUPAC |
diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate |
InChI |
InChI=1S/C16H19NO5/c1-3-21-14(19)16(15(20)22-4-2)12(10-13(18)17-16)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,17,18) |
Clave InChI |
RQXLSXSKRKTNTK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(CC(=O)N1)C2=CC=CC=C2)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1(C(CC(=O)N1)C2=CC=CC=C2)C(=O)OCC |
Otros números CAS |
13992-75-1 1414-01-3 |
Sinónimos |
4-phenyl-5,5-dicarbethoxy-2-pyrrolidinone PDCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)
